Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
Overview
Description
“Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate” is a chemical compound with a molecular formula of C9H7BrN2O2S . It is a derivative of benzo[d]thiazole.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 4-position, an amino group at the 2-position, and a methyl carboxylate group at the 6-position .Scientific Research Applications
Understanding Non-covalent Interactions
Research has delved into non-covalent interactions involving 6-bromobenzo[d]thiazol-2-amine, a close relative of the compound , revealing its role in binding with carboxylic acid derivatives. These studies underscore the significance of hydrogen bonds and other noncovalent interactions in the formation of supramolecular assemblies, providing insights into the structural intricacies of such molecular systems (Jin et al., 2012).
Synthetic Pathways and Building Blocks in Drug Discovery
The compound has been employed in synthesizing hydroxy-substituted derivatives, highlighting its utility as a versatile building block for developing new molecules. This flexibility in substitution positions paves the way for extensive exploration of chemical space, making it a valuable asset in ligand design and drug discovery (Durcik et al., 2020).
Spectroscopic and Theoretical Analysis
Comprehensive spectroscopic techniques have been used to characterize compounds derived from this molecule, bridging the gap between experimental results and computational predictions. Such studies are pivotal in understanding the molecular behavior, charge transfer mechanisms, and the nonlinear optical properties of these compounds, making them potentially significant in technological applications (Haroon et al., 2019).
Optical Properties and Photoluminescence
The compound's derivatives have been investigated for their optical properties and photoluminescence, offering avenues for creating advanced materials with specific light-emitting characteristics. This research is crucial for developing new materials for applications in optics and materials science (Tanaka et al., 2015).
Future Directions
The future directions for “Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate” could involve further exploration of its potential therapeutic roles, given the promising results seen with similar compounds . More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.
Mechanism of Action
Target of Action
Methyl 2-Amino-4-bromobenzothiazole-6-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities .
Properties
IUPAC Name |
methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRGORQBKUVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155287-27-6 | |
Record name | methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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